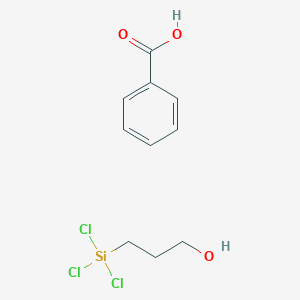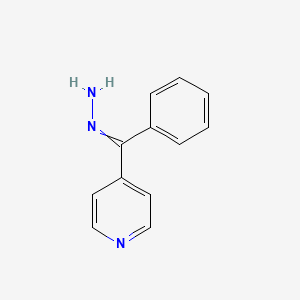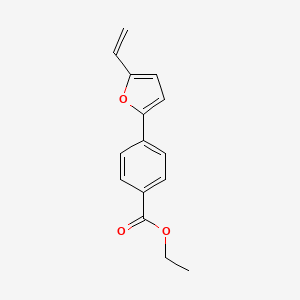
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethoxy group at the 6th position of the benzimidazole ring. The thione group at the 2nd position adds to its unique chemical properties. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine and agriculture.
Vorbereitungsmethoden
The synthesis of 5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Formation of Intermediate: The substituted aniline reacts with ethyl chloroformate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the benzimidazole ring.
Introduction of Thione Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and parasitic diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
2-Benzimidazolethiol: This compound has a similar benzimidazole core but lacks the chlorine and ethoxy substituents.
Triclabendazole: A related compound used in the treatment of liver fluke infections, which also contains a benzimidazole ring with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91168-53-5 |
|---|---|
Molekularformel |
C9H9ClN2OS |
Molekulargewicht |
228.70 g/mol |
IUPAC-Name |
5-chloro-6-ethoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-13-8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,2H2,1H3,(H2,11,12,14) |
InChI-Schlüssel |
NIMXBEKRDNKWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)NC(=S)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


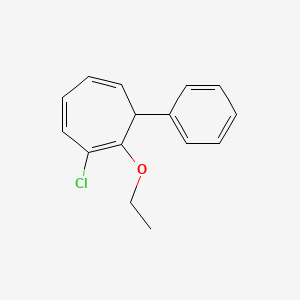
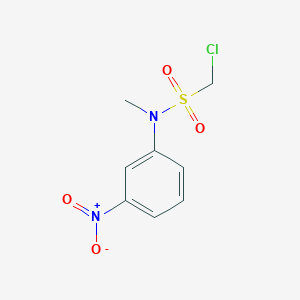
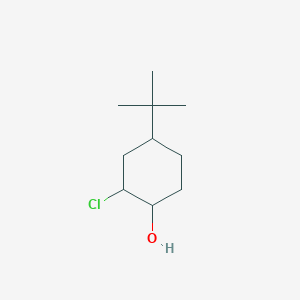
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
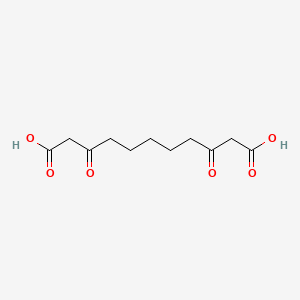
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)
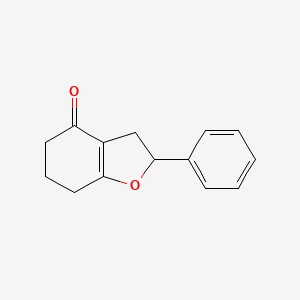
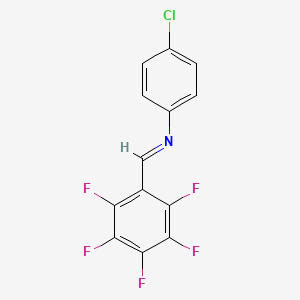
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

